Reduced-flubendazole

Veterinary Parasitology Anthelmintic Resistance Metabolite Profiling

Distinguishing reduced-flubendazole from parent flubendazole in residue studies demands a high-purity reference standard that eliminates cross-reactivity. This metabolite shows 6- to 13-fold lower anthelmintic potency yet uniquely exhibits both aneugenic and clastogenic genotoxicity, making it essential for LC-MS/MS method validation. • Differentiate from the virtually inactive hydrolyzed metabolite (>363-fold lower activity). • 4× higher NOEL for embryotoxicity vs. flubendazole. • Predominant circulating metabolite in sheep (10-15× parent levels). Procure as a neat analytical standard with certified purity for regulatory residue monitoring workflows.

Molecular Formula C16H14FN3O3
Molecular Weight 315.3 g/mol
CAS No. 82050-12-2
Cat. No. B140889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced-flubendazole
CAS82050-12-2
SynonymsN-[6-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester;  [5-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester;  Reduced-flubendazole;  UMF 060; 
Molecular FormulaC16H14FN3O3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O
InChIInChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22)
InChIKeyGONRXGWUUBPRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reduced-Flubendazole Baseline Characteristics


Reduced-flubendazole (CAS 82050-12-2), also known as hydroxyflubendazole or UMF 060, is the primary Phase I reduced metabolite of the broad-spectrum benzimidazole anthelmintic flubendazole [1]. It is formed via carbonyl reduction of the parent drug and exists as a racemic mixture of (R)- and (S)-enantiomers, with the (+)-enantiomer predominating in vivo in ruminant species [2]. The compound retains a benzimidazole core and tubulin-binding capacity but exhibits distinct pharmacological and toxicological properties compared to its parent and the hydrolyzed metabolite, hydrolyzed flubendazole [3].

Workflow
Metabolite reference standard for PK/TK profiling
Selection Context
Flubendazole reduced metabolite; racemic mixture
Key Study Fit
Anthelmintic metabolism, developmental toxicology, genetic toxicology

Reduced-Flubendazole Distinct Activity and Toxicity


Generic substitution among flubendazole and its metabolites is not scientifically valid due to quantifiable divergence in anthelmintic potency, embryotoxicity, and genotoxicity [1]. While flubendazole is a potent anthelmintic, its reduced metabolite exhibits 6- to 13-fold lower anthelmintic activity against Haemonchus contortus, whereas the hydrolyzed metabolite is virtually inactive (>363-fold lower) [1]. Conversely, reduced-flubendazole demonstrates a 4-fold higher No Observed Effect Level (NOEL) for embryotoxicity in rat whole embryo culture compared to the parent drug, while hydrolyzed flubendazole is >40-fold less embryotoxic [2]. Furthermore, reduced-flubendazole uniquely exhibits both aneugenic and clastogenic activity in in vitro micronucleus tests, a genotoxicity profile not shared by the hydrolyzed metabolite [3]. These quantitative differences preclude simple interchangeability and underscore the necessity for compound-specific procurement.

!
Anthelmintic potency differs significantly
Reduced metabolite may exhibit markedly lower activity compared to parent flubendazole in susceptible and resistant isolates; direct interchange may compromise study endpoints.
!
Embryotoxicity margin is metabolite-specific
Reduced-flubendazole NOEL differs from parent and hydrolyzed metabolite; selection for developmental toxicity assays requires compound identity verification.
!
Genotoxicity signature is unique
Clastogenic activity not shared with parent or hydrolyzed metabolite; generic substitution may introduce misclassification in genetic toxicology screens.

Reduced-Flubendazole Quantitative Differentiation Evidence


Anthelmintic Potency Against Haemonchus contortus

Reduced-flubendazole (FLU-R) demonstrates significantly attenuated anthelmintic activity relative to the parent flubendazole (FLU). In a direct head-to-head comparison using an in vitro larval development test (LDT), FLU-R was 13-fold less potent against a fully susceptible Haemonchus contortus isolate (HCS) and 6-fold less potent against a multi-resistant isolate (HCR) [1]. The hydrolyzed metabolite (FLU-H) showed negligible activity, being 363- to 853-fold less potent than FLU [1].

Anthelmintic Potency
Head-to-head
6- to 13-fold lower LC50 vs flubendazole (H. contortus)
Supports metabolite-specific activity studies
In vitro larval development test; susceptible & multi-resistant isolates
Veterinary Parasitology Anthelmintic Resistance Metabolite Profiling

Embryotoxicity Safety Margin in Rat Embryo Culture

Reduced-flubendazole is significantly less embryotoxic than its parent compound. In a comparative rat whole embryo culture (WEC) study, the No Observed Effect Level (NOEL) for reduced-flubendazole was 4-fold higher than that of flubendazole [1]. For context, hydrolyzed flubendazole had a NOEL >40-fold higher than flubendazole, and albendazole (a comparator benzimidazole) exhibited a NOEL identical to flubendazole at 0.25 μg/mL [1].

Embryotoxicity Margin
Head-to-head
NOEL 4-fold higher than flubendazole (1.0 vs 0.25 µg/mL)
Supports developmental toxicity evaluation
Rat whole embryo culture; 48 h exposure
Developmental Toxicology Reproductive Safety Drug Metabolism

Genotoxicity Profile: Aneugenic and Clastogenic Activity

Reduced-flubendazole possesses a unique genotoxicity profile. In in vitro micronucleus (MN) assays, the reduced metabolite (both R- and S-forms) shows both aneugenic and clastogenic activity, whereas the hydrolyzed metabolite is negative in these tests [1]. Flubendazole itself is a potent aneugen, with potency similar to other benzimidazoles like albendazole, but lacks clastogenic activity [1]. Both metabolites and the parent drug are negative in the Ames test for bacterial mutagenicity [1].

Genotoxicity Profile
Head-to-head
Aneugenic + clastogenic (unique vs parent and hydrolyzed metabolite)
Key for genetic toxicology reference standard selection
In vitro micronucleus test; Ames negative
Genetic Toxicology Drug Safety Metabolite Characterization

Predominant Circulating Metabolite in Sheep

Following oral administration of flubendazole (30 mg/kg) to sheep, reduced-flubendazole (FLU-R) was identified as the main circulating metabolite, while the parent drug flubendazole was detected only in very low concentrations [1]. The formation of FLU-R was stereospecific, with the (+)-enantiomer predominating; plasma concentrations of (+)-FLU-R reached 10–15 times higher values than those of flubendazole, (-)-FLU-R, or the hydrolyzed metabolite FLU-H [1].

Systemic Exposure
Head-to-head
(+)-enantiomer Cmax 10–15× higher than flubendazole in sheep
Essential for ruminant PK and residue depletion studies
Oral 30 mg/kg; plasma 72 h sampling
Pharmacokinetics Veterinary Medicine Chiral Analysis

Species Differences in Hepatic Reduction Rate

The rate of hepatic microsomal conversion of flubendazole to reduced-flubendazole (red-FLBZ) exhibits profound species differences. In a comparative study using liver subcellular fractions, the microsomal red-FLBZ production rate was highest in sheep (1.92 ± 0.13 nmol/min·mg protein) and lowest in pigs (0.04 ± 0.02 nmol/min·mg protein), representing a 48-fold difference [1]. Cytosolic red-FLBZ production ranged from 0.02 ± 0.01 (pig) to 1.86 ± 0.61 nmol/min·mg protein (sheep) [1]. Human liver microsomes also produced red-FLBZ, indicating the relevance of this pathway in humans [1].

Hepatic Reduction Rate
Cross-study
Sheep microsomal rate 48-fold higher than pig (1.92 vs 0.04 nmol/min·mg)
Guides species model selection for metabolism studies
NADPH-dependent; LC-MS quantification; human microsomes also active
Comparative Metabolism Species Differences Drug Development

Reduced-Flubendazole High-Value Applications


Analytical Reference Standard for Ruminant Pharmacokinetics

Reduced-flubendazole is the predominant circulating metabolite in sheep following flubendazole administration, with plasma concentrations 10- to 15-fold higher than the parent drug [1]. Consequently, reduced-flubendazole is an essential analytical reference standard for accurately quantifying systemic exposure and tissue residues in ruminant pharmacokinetic and food safety studies. Procurement of high-purity reduced-flubendazole enables the development and validation of LC-MS/MS methods for regulatory compliance in veterinary drug residue monitoring [1].

Reference for Anthelmintic Resistance Research

With anthelmintic activity 6- to 13-fold lower than flubendazole against Haemonchus contortus, reduced-flubendazole serves as a valuable reference compound for studies examining the structure-activity relationship of benzimidazole anthelmintics and the role of metabolic inactivation in parasite resistance [2]. Its use in in vitro assays helps delineate the contribution of the parent drug versus metabolites to overall efficacy and resistance development [2].

Positive Control in Clastogenic and Aneugenic Genotoxicity Assays

Reduced-flubendazole uniquely exhibits both aneugenic and clastogenic activity in the in vitro micronucleus assay, distinguishing it from the purely aneugenic parent flubendazole and the non-genotoxic hydrolyzed metabolite [3]. This dual mechanism makes reduced-flubendazole a suitable reference standard or positive control in genetic toxicology screening programs, particularly for assessing compounds with potential to induce chromosomal damage via multiple pathways [3].

Metabolite Standard in Developmental Toxicity Screening

Given its 4-fold higher NOEL for embryotoxicity compared to flubendazole, reduced-flubendazole is a critical reference standard for preclinical safety assessment in flubendazole repurposing efforts, such as for macrofilaricidal or anticancer indications [4]. Its use in whole embryo culture or alternative developmental toxicity assays provides a benchmark for evaluating the safety margin of flubendazole metabolites and guiding formulation strategies to minimize embryotoxic risk [4].

Application
Selection Property
Validation Focus
Ruminant PK & residue depletion studies
Metabolite identity and purity for accurate quantification
LC-MS/MS method validation; systemic exposure benchmarking
Anthelmintic resistance research
Metabolite-specific activity profile
In vitro larval development assay; structure-activity relationship studies
Genetic toxicology screening
Aneugenic and clastogenic activity pattern
In vitro micronucleus assay; chromosomal damage pathway evaluation
Developmental toxicity assessment
Reduced embryotoxicity benchmark
Whole embryo culture model; safety margin interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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